molecular formula C5H7N3O B3211116 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1083223-99-7

1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B3211116
CAS No.: 1083223-99-7
M. Wt: 125.13 g/mol
InChI Key: MWPMSUQTEIZTST-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-5(3-9)8(2)7-6-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMSUQTEIZTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083223-99-7
Record name 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In biochemical assays, it may act as a probe by binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

1,4-Dimethyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives:

Q & A

Basic: What are the primary synthetic routes for 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound can be synthesized via:

  • Vilsmeier-Haack Reaction : Used to prepare pyrazole carbaldehyde derivatives by formylation of pyrazoles under acidic conditions (e.g., POCl₃/DMF). This method requires careful control of temperature and stoichiometry to avoid side reactions like over-halogenation .
  • Green Synthesis : A regioselective approach involves reacting 2-bromo-3-phenyl-2-propenal with sodium azide at room temperature, yielding 87% of the triazole carbaldehyde. This method avoids toxic solvents and catalysts, aligning with green chemistry principles .
  • Microwave-Assisted Oximation : Enhances reaction efficiency for triazole carbaldehyde oximes, reducing reaction time and improving regioselectivity in multicomponent syntheses .

Key Factors : Solvent polarity, catalyst choice (e.g., Cu(I) for regioselectivity in cycloadditions ), and temperature critically affect yield and purity. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) ensures high regioselectivity (>95%) for 1,4-substituted triazoles .

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while methyl groups on the triazole ring resonate at δ 2.4–3.1 ppm .
  • IR Spectroscopy : The aldehyde C=O stretch is observed at ~1700 cm⁻¹, and triazole ring vibrations occur near 1500–1600 cm⁻¹ .
  • X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives. For instance, in BMS-986158 (a BET inhibitor), the triazole ring participates in π-stacking interactions with BRD4 bromodomains .

Advanced: How does this compound contribute to the activity of BET inhibitors like BMS-986158?

Methodological Answer:
In BMS-986158, the triazole carbaldehyde moiety serves as a critical pharmacophore:

  • Structural Role : The triazole ring engages in hydrogen bonding with conserved asparagine residues (e.g., N140 in BRD4), while the methyl groups enhance hydrophobic interactions within the acetyl-lysine binding pocket .
  • Modification Strategies : Introducing electron-withdrawing groups (e.g., halogens) on the triazole improves binding affinity (IC₅₀ <1 nM for BRD4). Conversely, bulkier substituents may sterically hinder binding .
  • Biological Validation : Co-crystal structures (PDB: 5S9R, 7MCE) and cellular assays (e.g., MYC oncogene suppression) confirm its role in disrupting BET protein function .

Advanced: How can researchers resolve contradictions in regiochemical outcomes during triazole synthesis?

Methodological Answer:
Regioselectivity challenges arise in cycloadditions or substitutions. Strategies include:

  • Catalytic Control : Cu(I) catalysts enforce 1,4-regioselectivity in azide-alkyne cycloadditions, whereas Ru catalysts favor 1,5-products. Reaction monitoring via TLC or HPLC ensures consistency .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize regiochemical preferences. For example, steric effects in propargyl aldehyde derivatives favor 1,4-substitution .
  • Crystallographic Validation : X-ray structures of intermediates (e.g., 2-azido-2-methylpropanoic acid) clarify regiochemical pathways .

Advanced: What strategies optimize the use of this compound in multicomponent reactions (MCRs)?

Methodological Answer:

  • Microwave Activation : Accelerates MCRs (e.g., oximation with hydroxylamine) by reducing reaction time from hours to minutes while maintaining high yields (>90%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of triazole carbaldehydes in MCRs, while water enables "on-water" reactions for greener syntheses .
  • Catalyst Design : Pd or Cu nanoparticles improve cross-coupling efficiency in MCRs, enabling C–H functionalization or Suzuki-Miyaura reactions .

Advanced: How does the electronic nature of substituents influence the reactivity of triazole carbaldehydes in nucleophilic additions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Activate the aldehyde carbonyl toward nucleophilic attack (e.g., Grignard reagents or hydrides), accelerating reactions like reductions or condensations.
  • Electron-Donating Groups (EDGs) : Reduce carbonyl electrophilicity, requiring harsher conditions (e.g., Lewis acids like BF₃·OEt₂) for nucleophilic additions .
  • Steric Effects : Substituents at the triazole 1- and 4-positions hinder access to the aldehyde, necessitating bulky nucleophiles or elevated temperatures .

Advanced: What are the challenges in scaling up laboratory-scale syntheses of triazole carbaldehydes for preclinical studies?

Methodological Answer:

  • Purification : Chromatography is impractical at scale. Alternatives include recrystallization (using ethanol/water mixtures) or distillation under reduced pressure .
  • Byproduct Management : Side products from over-oxidation or dimerization require quenching agents (e.g., NaHSO₃ for peroxides) or scavenger resins .
  • Process Safety : Exothermic reactions (e.g., Vilsmeier-Haack) demand controlled addition rates and temperature monitoring to prevent runaway conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 2
1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde

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